Semapimod tetrahydrochloride, previously known as CNI-1493, is an investigational compound with significant anti-inflammatory, immunomodulatory, and antiviral properties. It has been primarily studied for its potential in treating various inflammatory conditions, including Crohn's disease and pancreatitis. Semapimod functions by inhibiting the p38 mitogen-activated protein kinase pathway and modulating cytokine production, which plays a crucial role in inflammatory responses .
Semapimod was initially developed at the Picower Institute for Medical Research and is now licensed to Cytokine PharmaSciences. It falls under the category of synthetic guanylhydrazone compounds and is classified as a mitogen-activated protein kinase inhibitor . The molecular formula for semapimod is C34H56Cl4N18O2, with a molecular weight of approximately 890.75 g/mol .
The synthesis of semapimod involves several steps:
Technical details include the use of thin-layer chromatography for monitoring reaction progress and purity checks, as well as elemental microanalysis to confirm the composition of the final product .
Semapimod undergoes several notable chemical reactions:
The primary mechanism of action for semapimod involves:
This dual action highlights semapimod's potential in modulating both local and systemic inflammatory processes.
Relevant data include its pharmacokinetic profile, which indicates effective plasma concentrations at dosages used during clinical trials .
Semapimod has been explored for various scientific applications:
Semapimod 4HCl exerts profound immunosuppressive effects through targeted disruption of Toll-like receptor signaling cascades, primarily via molecular chaperone interference and adapter protein modulation.
Semapimod 4HCl directly targets the endoplasmic reticulum-resident chaperone protein gp96 (glucose-regulated protein 96), a member of the heat shock protein 90 family essential for proper folding and maturation of Toll-like receptors. Biochemical studies demonstrate that Semapimod 4HCl inhibits both ATP-binding and ATPase activities of gp96 with high potency (in vitro IC50 ≈ 0.2-0.4 μM) [1] [5]. This inhibition occurs through direct interaction with gp96's nucleotide-binding domain, as confirmed by ATP-desthiobiotin pull-down assays coupled with mass spectroscopy identification [1]. The pharmacological consequence is impaired TLR biogenesis, evidenced by perinuclear accumulation of TLR4 and TLR9 following prolonged Semapimod 4HCl exposure [1]. This molecular sequestration prevents proper TLR trafficking to cell surfaces, effectively desensitizing cells to lipopolysaccharide stimulation at concentrations below 5 μg/ml [1] [5]. The compound's rapid action kinetics (effective within minutes when co-administered with lipopolysaccharide) suggests gp96 participates in high-affinity sensing of Toll-like receptor ligands beyond its established chaperone function [5].
Table 1: Molecular Interactions Between Semapimod 4HCl and gp96
| Interaction Parameter | Effect of Semapimod 4HCl | Functional Consequence |
|---|---|---|
| ATP-binding affinity | Inhibited (IC50≈0.2μM) | Impaired nucleotide cycling |
| ATPase activity | Suppressed (IC50≈0.4μM) | Reduced chaperone function |
| TLR4 folding efficiency | Significantly decreased | ER retention of TLR4 |
| LPS sensitivity threshold | Increased ≥5μg/ml | Cellular desensitization |
Semapimod 4HCl disrupts the earliest events in Toll-like receptor 4 signaling by preventing the cell surface recruitment of the myeloid differentiation primary response 88 adapter protein [1]. Confocal microscopy studies in rat intestinal epithelioid cells reveal that Semapimod 4HCl blocks the assembly of the Toll-like receptor 4-myeloid differentiation primary response 88 complex within minutes of lipopolysaccharide stimulation [1]. This rapid inhibition occurs upstream of nuclear factor kappa-light-chain-enhancer of activated B cells activation and precedes downstream signaling events. The blockade of myeloid differentiation primary response 88 recruitment provides a mechanistic explanation for Semapimod 4HCl's instantaneous suppression of lipopolysaccharide-induced p38 mitogen-activated protein kinase phosphorylation and cyclooxygenase-2 induction [1] [5]. Importantly, this effect is specific to Toll-like receptor ligands, as Semapimod 4HCl does not inhibit signaling initiated by interleukin-1β or cellular stresses, highlighting its selective action on Toll-like receptor-dependent pathways [1].
Semapimod 4HCl demonstrates multimodal regulation of inflammatory mediators, operating at both transcriptional and post-translational levels to suppress cytokine storms.
At nanomolar concentrations, Semapimod 4HCl significantly suppresses messenger RNA expression and protein secretion of key proinflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 in activated macrophages [2] [4]. This inhibition occurs through disruption of nuclear factor kappa-light-chain-enhancer of activated B cells translocation and mitogen-activated protein kinase signaling, both essential for cytokine gene transcription [2] [7]. In intestinal epithelial models, Semapimod 4HCl prevents lipopolysaccharide-induced cyclooxygenase-2 upregulation by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells pathway while leaving stress-activated pathways unaffected [1]. The compound's tetravalent guanylhydrazone structure facilitates interaction with multiple signaling nodes, enabling broad-spectrum cytokine suppression at concentrations approximately 10-fold lower than required for its original identified mechanism (arginine uptake inhibition) [2] [7]. This potency advantage underlies its therapeutic potential in cytokine-driven pathologies.
Table 2: Cytokine Modulation by Semapimod 4HCl in Experimental Models
| Cytokine/Mediator | Cell Type/Model | Reported Inhibition | Mechanistic Basis |
|---|---|---|---|
| Tumor necrosis factor alpha | Human macrophages | >70% reduction | Impaired translation efficiency |
| Interleukin-6 | Murine endotoxemia model | Significant decrease | Nuclear factor kappa B suppression |
| Cyclooxygenase-2 | Rat intestinal cells (IEC-6) | Complete blockade | Toll-like receptor 4 pathway blockade |
| Nitric oxide | Activated macrophages | Concentration-dependent | Inducible nitric oxide synthase downregulation |
Semapimod 4HCl exhibits dual-phase inhibition of nitric oxide synthesis in macrophages. Initially identified as an inhibitor of arginine transport (the rate-limiting step for nitric oxide synthase substrate availability), subsequent research revealed more potent effects on inducible nitric oxide synthase expression [2] [7]. The compound suppresses inducible nitric oxide synthase at both transcriptional and post-transcriptional levels, with complete elimination of nitric oxide production observed in ex vivo tunica muscularis models [4]. This occurs through mitogen-activated protein kinase-dependent pathways rather than direct arginine deprivation, as significant nitric oxide suppression occurs at Semapimod 4HCl concentrations insufficient to inhibit arginine uptake [2] [7]. The compound's guanylhydrazone moieties may facilitate interactions with translational machinery, as evidenced by its suppression of tumor necrosis factor alpha production through reduced translation efficiency rather than messenger RNA stability [7].
The immunomodulatory actions of Semapimod 4HCl are intrinsically linked to its regulation of mitogen-activated protein kinase signaling networks that interface with innate immunity.
Semapimod 4HCl potently inhibits activating phosphorylation of p38 mitogen-activated protein kinase in response to inflammatory stimuli including lipopolysaccharide and cytokines [2] [5]. In rat intestinal epithelioid cells, Semapimod 4HCl prevents lipopolysaccharide-induced p38 phosphorylation without directly inhibiting the kinase itself [1] [5]. This upstream modulation occurs through Semapimod 4HCl's actions on Toll-like receptor signaling and molecular chaperones rather than direct kinase interaction. The resulting suppression of p38 activity attenuates downstream inflammatory responses, including cyclooxygenase-2 induction and proinflammatory cytokine production [1]. Importantly, this inhibition is pathway-specific, as Semapimod 4HCl does not affect p38 phosphorylation triggered by interleukin-1β or environmental stresses, highlighting its selective action on innate immune signaling nodes [5].
Beyond p38 mitogen-activated protein kinase, Semapimod 4HCl directly inhibits c-Raf (a mitogen-activated protein kinase kinase kinase upstream of extracellular signal-regulated kinase) and attenuates both extracellular signal-regulated kinase and c-Jun N-terminal kinase activation [1] [6]. This broad-spectrum mitogen-activated protein kinase suppression was initially attributed to upstream kinase inhibition, though recent evidence suggests Semapimod 4HCl may interact with multiple signaling molecules [6]. In macrophage models, Semapimod 4HCl impairs phosphorylation of mitogen-activated protein kinase kinases including mitogen-activated protein kinase/extracellular signal-regulated kinase kinase 1/2, mitogen-activated protein kinase kinase 4, and mitogen-activated protein kinase kinase 3/6 [6]. This multikinase inhibitory profile distinguishes Semapimod 4HCl from selective p38 inhibitors and explains its efficacy across diverse inflammatory conditions, including experimental autoimmune encephalomyelitis and collagen-induced arthritis where extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways contribute significantly to pathogenesis [6].
Table 3: Mitogen-Activated Protein Kinase Pathway Modulation by Semapimod 4HCl
| Signaling Component | Effect of Semapimod 4HCl | Downstream Consequences |
|---|---|---|
| p38 phosphorylation | Inhibited (TLR-dependent only) | Reduced COX-2 and cytokine production |
| c-Raf kinase activity | Direct inhibition | Suppressed ERK pathway activation |
| MKK3/6 phosphorylation | Impaired | Blocked p38 activation |
| MKK4 activation | Attenuated | Inhibited JNK signaling |
| ERK/JNK phosphorylation | Significantly reduced | Decreased proinflammatory transcription |
Semapimod 4HCl engages neuroimmunological circuits through stimulation of the vagus nerve, establishing a systemic anti-inflammatory mechanism complementary to its cellular actions [2] [8]. Intracranial administration studies reveal that Semapimod 4HCl potently activates the cholinergic anti-inflammatory pathway, which transmits signals via the vagus nerve to suppress peripheral inflammation [2] [8]. This neural circuit modulates innate immune responses through acetylcholine release in reticuloendothelial organs, leading to α7 nicotinic acetylcholine receptor-dependent inhibition of macrophage tumor necrosis factor alpha production [8]. The central administration route proves substantially more potent than peripheral delivery for achieving anti-inflammatory effects, suggesting direct central nervous system engagement [8]. This mechanism provides the physiological basis for Semapimod 4HCl's efficacy in disseminated inflammatory conditions, where localized administration would be impractical. The cholinergic pathway activation represents a systems-level immunomodulatory mechanism that integrates with Semapimod 4HCl's molecular actions on mitogen-activated protein kinase and cytokine pathways, creating a multimodal therapeutic approach [2] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6